molecular formula C14H20N4O B6969488 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Katalognummer: B6969488
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: GQRDSACJIOSBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a hydroxybutyl group and a pyridine ring with a carbonitrile group

Eigenschaften

IUPAC Name

6-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-2-13(11-19)17-5-7-18(8-6-17)14-4-3-12(9-15)10-16-14/h3-4,10,13,19H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDSACJIOSBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.

    Substitution with Hydroxybutyl Group: The piperazine intermediate is then reacted with 1-chlorobutan-2-ol under basic conditions to introduce the hydroxybutyl group.

    Coupling with Pyridine Derivative: The substituted piperazine is then coupled with a pyridine-3-carbonitrile derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then be substituted with nucleophiles.

Major Products

    Oxidation: 6-[4-(1-Oxobutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile.

    Reduction: 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the disease being targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the hydroxybutyl group, which can impart different biological activities and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.